4-Hydroxy-4-biphenylcarboxylic acid
Description
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Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H,14,15) |
InChI Key |
YIBLNPVJFPNRCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(C(=O)O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
mesogenic properties of 4-hydroxy-4-biphenylcarboxylic acid derivatives
An In-depth Technical Guide to the Mesogenic Properties of 4-Hydroxy-4'-Biphenylcarboxylic Acid Derivatives
Abstract
The biphenyl scaffold is a foundational structural motif in the design of thermotropic liquid crystals, prized for its rigidity and linearity.[1][2] This technical guide provides a comprehensive examination of 4-hydroxy-4'-biphenylcarboxylic acid and its derivatives as mesogenic materials. We delve into the critical role of molecular architecture, particularly the influence of hydrogen bonding, alkyl chain length, and chiral substitutions, on the formation and stability of various liquid crystalline phases. This document synthesizes field-proven insights with detailed experimental protocols for the synthesis and characterization of these materials, offering a valuable resource for researchers, materials scientists, and professionals in drug development. Key structure-property relationships are elucidated through data-driven analysis, supported by visualizations and tabulated thermal data, to provide a holistic understanding of this important class of liquid crystals.
Introduction: The Biphenyl Moiety in Liquid Crystal Design
Thermotropic liquid crystals are materials that exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states as a function of temperature.[3] The molecules that form these phases, known as mesogens, typically possess a high degree of shape anisotropy, often appearing as rod-like or disc-like structures. The biphenyl unit is a quintessential component of rod-like mesogens due to its rigid, linear geometry, which promotes the anisotropic alignment necessary for liquid crystal formation.[1][2]
The 4-hydroxy-4'-biphenylcarboxylic acid core is particularly noteworthy. Its inherent rigidity is augmented by two key functional groups: a terminal carboxylic acid (-COOH) and a terminal hydroxyl (-OH) group. The carboxylic acid group is a powerful structure-directing feature, enabling the formation of stable hydrogen-bonded dimers.[4][5][6] This dimerization effectively doubles the length of the mesogenic unit, significantly enhancing the molecular aspect ratio and promoting the stability of mesophases, particularly the higher-ordered smectic phases. This guide will explore how the derivatization of these functional groups allows for the fine-tuning of mesogenic properties.
Core Principles: Structure-Property Relationships
The mesogenic behavior of 4-hydroxy-4'-biphenylcarboxylic acid derivatives is governed by a delicate interplay of intermolecular forces and molecular geometry. Understanding these relationships is crucial for designing materials with specific transition temperatures and mesophase behaviors.
The Crucial Role of Hydrogen-Bonded Dimers
Aromatic carboxylic acids are well-known for forming supramolecular structures through hydrogen bonding.[5][6] In the case of 4'-alkoxy-4-biphenylcarboxylic acids, two molecules associate via their carboxylic acid groups to form a non-covalent dimer. This dimerization is the single most important factor in their ability to form liquid crystal phases.
-
Causality: The formation of the dimer dramatically increases the effective length-to-breadth ratio of the molecule. This enhanced anisotropy strengthens the intermolecular attractive forces (van der Waals forces) that favor parallel alignment, leading to more stable mesophases with higher clearing temperatures (the temperature at which the material becomes an isotropic liquid).
Influence of Terminal Alkoxy Chain Length
Systematic modification of the terminal alkoxy chain (CnH2n+1O-) attached to the 4'-hydroxy position provides clear insight into its role in mesophase behavior.
-
Expertise & Experience: As the alkoxy chain length increases, two competing effects occur. Initially, the longer chain enhances the overall molecular anisotropy, which tends to stabilize the mesophase and increase the clearing temperature. However, beyond a certain length, the increased flexibility of the chain begins to disrupt the ordered packing of the rigid cores. This "dilution" effect causes the clearing temperatures to decrease.[7]
-
Phase Behavior: Longer alkoxy chains promote the formation of more ordered smectic phases over the nematic phase. The flexible chains interdigitate, leading to a layered (smectic) arrangement. For example, in homologous series of cholesteryl 4'-alkyloxybiphenyl-4-carboxylates, shorter chain derivatives (C6-C14) exhibit both cholesteric (a chiral nematic) and smectic A phases, while longer chain members (C16, C18) show only the smectic A phase.[7] This occurs because the increasing influence of the aliphatic chains favors lamellar packing at the expense of the helical ordering of the cholesteric phase.[7]
Introduction of Chiral Moieties
Incorporating a chiral center into the molecular structure, for instance by esterifying the carboxylic acid with a chiral alcohol like cholesterol, induces helical ordering.
-
Chirality and Mesophase: The introduction of chirality is a primary method for creating cholesteric (N) or chiral smectic (SmC) phases.[8][9] These materials are of immense interest for applications in ferroelectric displays and optical sensors. For example, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid attached to a cholesteryl moiety are known to exhibit cholesteric and smectic A phases.[7][8]
Synthesis and Characterization Workflow
A self-validating system of synthesis and characterization is essential for confirming the structure and elucidating the mesogenic properties of new materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. claudiozannoni.it [claudiozannoni.it]
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- 4. mdpi.com [mdpi.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. "The plinths of hydrogen-bonding in liquid crystals: Carboxylic acids a" by Sonali M. K, Rajeev K. Sinha et al. [impressions.manipal.edu]
- 7. sciforum.net [sciforum.net]
- 8. academicjournals.org [academicjournals.org]
- 9. scielo.br [scielo.br]
Technical Guide: UV-Vis Absorption Spectra of 4'-Hydroxy-4-biphenylcarboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 4'-hydroxy-4-biphenylcarboxylic acid (CAS: 58574-03-1). As a critical intermediate in the synthesis of liquid crystalline polymers and high-performance polyesters, the purity and electronic state of this molecule are paramount.
This document details the molecular basis for its absorption, provides a self-validating experimental protocol, and analyzes the spectral shifts induced by solvent polarity and pH changes. It is designed for researchers requiring high-fidelity spectral data for quantitative analysis or structural confirmation.
Molecular Architecture & Chromophore Analysis
To interpret the spectrum, one must first understand the electronic transitions governing it. 4'-Hydroxy-4-biphenylcarboxylic acid is a push-pull conjugated system built upon a biphenyl core.
Electronic Transitions
The UV-Vis spectrum is dominated by
-
Electron Donor (Auxochrome): The hydroxyl group (-OH) at the
position acts as a strong electron donor via resonance (+M effect). -
Electron Acceptor (Anti-auxochrome): The carboxylic acid group (-COOH) at the
position acts as an electron acceptor (-M effect). -
Biphenyl Core: The twisting angle between the two phenyl rings (steric hindrance) affects the degree of conjugation. In solution, this angle allows sufficient overlap for extended delocalization, resulting in a significant bathochromic (red) shift compared to unsubstituted biphenyl.
Diagram: Electronic Delocalization Pathway
The following diagram illustrates the conjugation flow and the resulting dipole that dictates the spectral intensity (
Caption: Figure 1. Electronic conjugation pathway showing the donor-acceptor interaction that lowers the HOMO-LUMO gap, red-shifting the absorption maximum.
Experimental Protocol: Self-Validating Methodology
Context: This compound exhibits poor solubility in water and non-polar solvents. The following protocol ensures complete dissolution and prevents scattering artifacts (a common error in biphenyl analysis).
Reagents & Equipment
-
Analyte: 4'-Hydroxy-4-biphenylcarboxylic acid (>98% purity).[1][2][3][4][5]
-
Primary Solvent: Ethanol (Spectroscopic Grade) or Methanol.
-
Stock Solvent: DMSO (Dimethyl sulfoxide) - Required for initial dissolution.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Workflow
-
Stock Preparation (1.0 mM):
-
Weigh 2.14 mg of analyte.[6]
-
Dissolve in 10 mL of DMSO . Note: DMSO is used to break crystal lattice energy; direct dissolution in ethanol may be slow or incomplete.
-
-
Working Solution (10 - 50 µM):
-
Aliquot 100 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to mark with Ethanol .
-
Final Concentration: 10 µM.
-
-
Baseline Correction:
-
Prepare a "Blank" containing 1% DMSO in Ethanol.
-
Perform an auto-zero/baseline correction to subtract solvent absorbance (DMSO absorbs strongly <260 nm).
-
-
Scan Parameters:
-
Range: 200 nm – 450 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Diagram: Experimental Logic Flow
Caption: Figure 2. Workflow emphasizing the use of DMSO for solubility and subsequent dilution to prevent solvent cut-off interference.
Spectral Characteristics & Data Analysis
Expected Spectral Features
The spectrum typically presents two distinct bands. The precise Maxima (
| Band Assignment | Wavelength Range ( | Origin of Transition | Molar Absorptivity ( |
| Band II (Primary) | 280 – 295 nm | Conjugated Biphenyl ( | High ( |
| Band I (Secondary) | 205 – 220 nm | Benzenoid E-band | Very High (often obscured by solvent) |
| Shoulder | ~300 – 310 nm | Charge Transfer (CT) | Low to Medium |
Note: In Ethanol, the primary peak is expected near 286 nm .
pH-Dependent Shifts (The "Phenolate Shift")
This molecule acts as a pH indicator. The phenolic proton (
-
Acidic/Neutral Media (pH < 8): The molecule exists as the neutral phenol or carboxylate.
nm. -
Basic Media (pH > 10): Deprotonation of the phenolic -OH yields the phenolate anion . The extra lone pairs on the oxygen greatly enhance the electron-donating capacity (+M effect), extending the conjugation.
-
Result: A strong Bathochromic Shift (Red Shift) of 30–40 nm.
-
New
: ~320 – 330 nm. -
Hyperchromic Effect: Intensity (
) usually increases.
-
Solvatochromism Table
Solvent polarity stabilizes the excited state (
| Solvent | Polarity | Expected | Notes |
| Methanol/Ethanol | Polar Protic | 284 - 288 nm | Hydrogen bonding stabilizes ground state; slight blue shift vs. non-polar. |
| DMSO | Polar Aprotic | 290 - 295 nm | Strong interaction with -COOH; slight red shift. |
| THF | Moderate | 280 - 285 nm | Good solubility; sharp peaks. |
| Water (pH 7) | Polar | N/A | Avoid. Poor solubility leads to scattering/aggregation. |
Troubleshooting & Validation
Common Failure Modes
-
Scattering (Tyndall Effect): If the baseline at >400 nm is not zero (e.g., Abs = 0.05), the sample has not fully dissolved. Remediation: Sonicate the stock solution or increase DMSO ratio.
-
Solvent Cut-off: Using Acetone or pure DMSO as the blank and solvent will mask the UV region below 330 nm (Acetone) or 268 nm (DMSO). Remediation: Always dilute stock >100x into Ethanol or Methanol.
Validation Check: Derivative Spectroscopy
To confirm peak purity in the presence of overlapping bands (common in biphenyl mixtures), calculate the 1st Derivative (
-
The
of the zero-order spectrum should correspond exactly to the zero-crossing point of the 1st derivative.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link](Cited for auxochrome comparison).
-
PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link](Source of structural and physical property data).
-
Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[6] Tetrahedron Letters, 2018.[6] (Source for pKa estimation of phenolic/carboxylic acids in organic solvents).
Sources
- 1. 4′-Hydroxy-4-biphenylcarboxylic acid | CAS 58574-03-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4'-Hydroxy-4-biphenylcarboxylic acid price,buy 4'-Hydroxy-4-biphenylcarboxylic acid - chemicalbook [chemicalbook.com]
- 3. CAS 58574-03-1: 4'-Hydroxybiphenyl-4-carboxylic acid [cymitquimica.com]
- 4. 4'-Hydroxy-4-biphenylcarboxylic acid | 58574-03-1 [chemicalbook.com]
- 5. 4'-Hydroxybiphenyl-4-carboxylic acid, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
Methodological & Application
Application Note: Precision Catalytic Esterification of 4'-Hydroxy-4-biphenylcarboxylic Acid
Topic: Catalytic Esterification Methods for 4'-Hydroxy-4-biphenylcarboxylic Acid Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction & Strategic Analysis
4'-Hydroxy-4-biphenylcarboxylic acid (CAS: 58574-03-1), often referred to as 4-(4-hydroxyphenyl)benzoic acid, is a rigid, bifunctional scaffold critical in the synthesis of Liquid Crystalline Polymers (LCPs) and as a pharmacophore in drug discovery.[1]
The Chemoselectivity Challenge
This molecule presents a classic A-B monomer challenge. It contains both a nucleophilic phenolic hydroxyl group (-OH) and an electrophilic carboxylic acid (-COOH).
-
Risk: Under uncontrolled activation (e.g., neat thionyl chloride heating), the molecule can self-polymerize to form poly(4-hydroxybenzoate) derivatives.
-
Goal: To selectively esterify the carboxylic acid (COOH
COOR) while preserving the phenolic hydroxyl, or vice versa, without triggering oligomerization.
Solubility Constraints
The rigid biphenyl core confers high crystallinity and poor solubility in standard organic solvents (dichloromethane, cold methanol). Successful protocols must utilize co-solvent systems or high-temperature reflux to ensure homogeneity.
Mechanistic Pathways & Decision Matrix
The choice of method depends on the target ester and the scale of the reaction.
| Method | Target Site | Ideal For | Key Reagents |
| Modified Fischer (Protocol A) | Carboxylic Acid (-COOH) | Methyl/Ethyl Esters (Scale-up) | |
| In-Situ Acid Chloride (Protocol B) | Carboxylic Acid (-COOH) | Methyl Esters (High Speed) | |
| Steglich Coupling (Protocol C) | Carboxylic Acid (-COOH) | Complex/Labile Alcohols | DCC, DMAP, DCM/DMF |
| Schotten-Baumann (Protocol D) | Phenolic Hydroxyl (-OH) | Acylating the Phenol |
Reaction Pathway Diagram
Caption: Pathway selection relies on solvent dilution to favor intermolecular esterification over intramolecular polymerization.
Detailed Experimental Protocols
Protocol A: Modified Fischer Esterification (Toluene Co-Solvent Method)
Best for: High-yield synthesis of methyl or ethyl esters on gram-to-multigram scale.
Rationale: The addition of toluene improves the solubility of the biphenyl starting material and allows for higher reflux temperatures compared to pure methanol, driving the kinetics.
Materials:
-
4'-Hydroxy-4-biphenylcarboxylic acid (5.0 g, 23.3 mmol)
-
Methanol (anhydrous, 50 mL)
-
Toluene (10 mL)
-
Sulfuric Acid (
, conc., 2.0 mL)[2]
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the biphenyl acid, methanol, and toluene. Stir to create a suspension.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise. The reaction is exothermic; ensure the suspension does not boil uncontrollably.
-
Reflux: Heat the mixture to reflux (~70-75°C). The solid should gradually dissolve as it converts to the more soluble ester. Maintain reflux for 12 hours .
-
Monitoring: Check reaction progress via TLC (Silica, 50:50 Hexane/EtOAc). The product (ester) will have a higher
than the starting acid. -
Workup:
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate.-
Optional: Recrystallize from hot Ethanol or Chloroform if high purity (>99%) is required.
-
-
Expected Yield: 95-98% (White crystalline solid).
Protocol B: Steglich Esterification (For Complex Alcohols)
Best for: Coupling the biphenyl acid with complex, acid-sensitive, or secondary alcohols.
Rationale: Uses DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid under mild conditions. Critical Note: The phenolic -OH is a weak nucleophile. To prevent self-esterification, the primary/secondary alcohol partner is used in slight excess, and DMAP is kept catalytic.
Materials:
-
Target Alcohol (R-OH) (1.1 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Solvent: DMF (Dimethylformamide) or DMF/DCM mixture (due to solubility).
Step-by-Step Procedure:
-
Solvation: Dissolve the biphenyl acid and the target alcohol in dry DMF (minimum volume to dissolve).
-
Activation: Cool the solution to 0°C in an ice bath. Add DMAP.
-
Coupling: Add DCC (dissolved in a small amount of DCM) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filtration: Filter off the DCU precipitate.
-
Workup: Dilute the filtrate with Ethyl Acetate. Wash aggressively with water (to remove DMF) and 5% Citric Acid (to remove DMAP), then Brine.
-
Purification: Silica gel column chromatography is usually required to separate the ester from trace acyl-urea byproducts.
Analytical Validation & Quality Control
To ensure the protocol was successful and the phenolic group remains intact (in Protocol A/B), use the following validation markers.
| Technique | Marker for Success | Marker for Failure (Polymerization) |
| 1H NMR (DMSO-d6) | Sharp singlet at ~3.8 ppm (Methyl ester). Two doublets in aromatic region. | Broadening of aromatic peaks. Disappearance of methyl singlet. |
| IR Spectroscopy | Strong C=O stretch at ~1720 cm⁻¹ (Ester). Broad O-H stretch at ~3300 cm⁻¹. | Loss of O-H stretch (indicates polyester formation). |
| Melting Point | Sharp MP (Methyl ester: ~226-228°C). | Broad melting range or MP >300°C (Oligomers). |
Workflow Visualization
Caption: Optimized workflow for Protocol A ensuring removal of unreacted acid and catalyst.
References
-
ChemicalBook. Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate Synthesis Protocols. Retrieved from ChemicalBook.[4] Link
-
PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid Compound Summary. National Library of Medicine. Link
-
Organic Chemistry Portal. Fischer Esterification Mechanisms and Catalysts.Link
-
MDPI. Synthesis and Mesomorphic Properties of Biphenyl Carboxylates. Molecules 2022. Link
Sources
- 1. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. 4'-hydroxybiphenyl-4-carboxylic acid [stenutz.eu]
- 7. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 4'-hydroxy-4-biphenylcarboxylic acid
Welcome to the technical support guide for the purification of 4'-hydroxy-4-biphenylcarboxylic acid (CAS 58574-03-1). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4'-hydroxy-4-biphenylcarboxylic acid to consider for solvent selection?
A1: 4'-hydroxy-4-biphenylcarboxylic acid has a bimodal structure that dictates its solubility. It possesses two polar, hydrogen-bonding functional groups: a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These groups favor polar solvents. However, the molecule is dominated by a large, non-polar biphenyl backbone, which favors solubility in less polar organic solvents.[1][2] A successful recrystallization solvent or solvent system must effectively balance these opposing characteristics.
Q2: What is the ideal characteristic of a solvent for recrystallizing this compound?
A2: The ideal solvent is one in which 4'-hydroxy-4-biphenylcarboxylic acid is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities and maximizes yield upon cooling.[4]
Q3: Which solvent systems are recommended as a starting point for this compound?
A3: Based on literature and the molecule's structure, mixed-solvent systems are often most effective.
-
Ethanol-Water: An ethanol-water mixture is a highly recommended starting point. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling. A 1:1 (v/v) ratio has been successfully used to grow single crystals of this compound.[5]
-
Acetic Acid: Glacial acetic acid can also be an effective single solvent. It is a polar, protic solvent capable of hydrogen bonding with the solute. A related compound, 4-acetoxy-4'-biphenylcarboxylic acid, has been successfully recrystallized from acetic acid.[6]
-
Other Alcohols/Water: Systems like methanol-water or isopropanol-water may also be effective and can be explored.
Q4: How do I assess the purity of my recrystallized 4'-hydroxy-4-biphenylcarboxylic acid?
A4: The most common and accessible method is melting point analysis. The pure compound has a sharp melting point at approximately 295 °C (with decomposition).[7][8] A purified product should exhibit a narrow melting point range close to this literature value. Impurities typically cause the melting point to be depressed and the range to broaden.[9] Further analysis can be conducted using techniques like NMR or chromatography if required.
Recrystallization Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve, even in boiling solvent. | 1. Incorrect Solvent Choice: The solvent may be too non-polar to effectively solvate the polar functional groups. 2. Insufficient Solvent: Not enough solvent has been added to dissolve the solute at that temperature. | 1. Switch to a more polar solvent or a mixed-solvent system. For example, if using a pure alcohol is ineffective, try an alcohol/water mixture. 2. Add more solvent in small increments to the boiling solution until the solid just dissolves. Be cautious not to add a large excess, which will reduce your final yield.[4] |
| No crystals form upon cooling the solution. | 1. Too Much Solvent: The solution is not supersaturated, meaning the compound remains soluble even at low temperatures.[9] 2. Solution Cooled Too Rapidly: Insufficient time for crystal nucleation. | 1. Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent, then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates a rough surface that can promote nucleation. If you have a pure crystal, add a tiny "seed crystal" to initiate growth. 3. Ensure Slow Cooling: Allow the flask to cool undisturbed to room temperature before moving it to an ice bath.[10] |
| The compound "oils out" instead of forming crystals. | 1. High Concentration of Impurities: Impurities can depress the melting point of the mixture, causing it to separate as a liquid. 2. Solution is Supersaturated Above the Compound's Melting Point: The compound is coming out of solution at a temperature at which it is a liquid, not a solid. | 1. Re-heat the solution until the oil fully redissolves. 2. Add a small amount of additional solvent (the solvent in which the compound is more soluble in a mixed system) to decrease the supersaturation level. 3. Ensure very slow cooling. You can insulate the flask to slow the rate of heat loss, allowing crystals to form directly without passing through a liquid phase. |
| Crystal yield is very low. | 1. Excess Solvent: As noted above, using too much solvent is a primary cause of low yield.[4] 2. Premature Crystallization: The product crystallized in the funnel during hot filtration. 3. Washing with Room Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of the product. | 1. Use the minimum amount of boiling solvent necessary for complete dissolution.[3] 2. Pre-heat your filtration apparatus (funnel and receiving flask) before performing a hot filtration to keep the solution from cooling prematurely.[11] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. [10] |
| Final product is colored. | 1. Presence of highly colored impurities. These can be entrapped in the crystal lattice even in small amounts.[12] | 1. Use Decolorizing Carbon: Add a very small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Caution: Use sparingly, as the carbon can also adsorb your desired product, reducing the yield.[11] You must perform a hot filtration to remove the carbon particles. |
Experimental Workflows & Protocols
Visualization of the General Recrystallization Workflow
The following diagram outlines the decision-making process for purifying a solid compound like 4'-hydroxy-4-biphenylcarboxylic acid.
Caption: General workflow for recrystallization and purification.
Protocol 1: Mixed-Solvent Recrystallization (Ethanol-Water)
This method is highly effective and is a recommended starting point for purifying 4'-hydroxy-4-biphenylcarboxylic acid.[5]
Materials:
-
Crude 4'-hydroxy-4-biphenylcarboxylic acid
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol. Heat the mixture to a gentle boil while stirring.
-
Continue adding ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum volume of boiling ethanol required.[4]
-
In a separate flask, heat deionized water to boiling.
-
Slowly add the hot water dropwise to the boiling ethanol solution. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
To ensure the solution is not oversaturated, add one or two drops of hot ethanol until the cloudiness just disappears.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture or pure ice-cold water to remove any remaining soluble impurities.
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven at a moderate temperature.
Protocol 2: Single-Solvent Recrystallization (Acetic Acid)
This protocol is an alternative for purification, particularly if the mixed-solvent system proves difficult. Note that acetic acid has a high boiling point (118 °C) and requires thorough drying.
Materials:
-
Crude 4'-hydroxy-4-biphenylcarboxylic acid
-
Glacial Acetic Acid
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small volume of glacial acetic acid and heat the mixture.
-
Add more acetic acid in small portions to the hot mixture until the solid just dissolves. Avoid a large excess.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once cool, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of a cold, more volatile solvent in which the product is not very soluble (like cold water or hexane) to help remove the residual acetic acid.
-
Dry the crystals thoroughly under a vacuum to ensure all acetic acid is removed. The final product's purity should be confirmed by melting point analysis.
References
- Recrystallization. (n.d.). University of Toronto.
-
2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
- Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from a general chemistry experiment guide.
-
Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. (1988). Google Patents (US4755617A).
-
4′-Hydroxybiphenyl-4-carboxylic acid. (2010). National Center for Biotechnology Information, PubMed Central. Retrieved from [Link]
-
Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- Recrystallization, filtration and melting point. (n.d.). University of Missouri–St. Louis. Retrieved from a general organic chemistry lab manual.
- Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from a chemistry department resource page.
- EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq.
- Process for the preparation of 4-hydroxybiphenyl. (1998). Google Patents (US5847234A).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit. Retrieved from [Link]
- Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol. (n.d.). Benchchem.
-
4'-Hydroxy-4-biphenylcarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. 4′-Hydroxybiphenyl-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 4'-Hydroxy-4-biphenylcarboxylic acid | 58574-03-1 [chemicalbook.com]
- 8. 4 -Hydroxy-4-biphenylcarboxylic acid 99 58574-03-1 [sigmaaldrich.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. reddit.com [reddit.com]
- 12. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Minimizing Side Reactions During Acylation of 4-Hydroxy-4'-biphenylcarboxylic Acid
Executive Summary
This guide addresses the specific challenges in acylating 4-hydroxy-4'-biphenylcarboxylic acid (often abbreviated as 4,4'-HBB or HBA-Biphenyl). As a bifunctional "AB-monomer," this molecule possesses an inherent thermodynamic drive to self-polymerize into liquid crystal polyesters (LCPs).[1]
The Core Challenge: The objective is to selectively acylate the phenolic hydroxyl group (Site A) while leaving the carboxylic acid group (Site B) intact and unreactive, thereby preventing premature oligomerization.
This document provides two validated protocols (Schotten-Baumann and Anhydride Reflux) and a comprehensive troubleshooting matrix to ensure high purity (>98%) and yield.
Module 1: Mechanistic Diagnostic
Before selecting a protocol, understand the competition between the desired reaction and the primary failure mode (Oligomerization).
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition. To minimize side reactions, your conditions must favor Path A over Path B .
Figure 1: Kinetic competition between selective acylation (Path A) and self-polymerization (Path B/C).[1] High pH effectively blocks Path B by converting the acid to a non-electrophilic carboxylate.
Module 2: Optimized Protocols
Protocol A: The "Self-Validating" Method (Schotten-Baumann)
Best for: High purity, small-to-mid scale, preventing polymerization.[1]
Mechanism: Uses aqueous base to convert the carboxylic acid into a carboxylate salt (
Reagents:
-
Substrate: 4-hydroxy-4'-biphenylcarboxylic acid[1]
-
Solvent: THF/Water (1:[1]1) or Dioxane/Water (essential for biphenyl solubility)[1]
-
Base: NaOH (2.2 - 2.5 equivalents)[1]
-
Reagent: Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)[1]
Step-by-Step:
-
Dissolution: Suspend the substrate in THF/Water. Add NaOH slowly.[1] Monitor until the solution becomes clear (formation of the disodium salt).
-
Checkpoint: If the solution is not clear, add more water or THF. Do not proceed until fully dissolved.
-
-
Cooling: Cool the mixture to 0–5°C. Low temperature suppresses hydrolysis of the acyl chloride.
-
Addition: Add the Acyl Chloride dropwise over 30 minutes.
-
Precipitation: Acidify the mixture with dilute HCl to pH 2. The product (acylated acid) will precipitate.
-
Filtration: Filter and wash with water to remove salts.[1]
Protocol B: The "Solubility-Driven" Method (Anhydride Reflux)
Best for: Large scale, acetylation specifically (using Acetic Anhydride).[1] Mechanism: Uses high temperature to overcome the poor solubility of the biphenyl backbone. Excess anhydride serves as both solvent and reagent.
Reagents:
-
Substrate: 4-hydroxy-4'-biphenylcarboxylic acid[1]
-
Reagent/Solvent: Acetic Anhydride (5-10 equivalents)[1]
-
Catalyst: Pyridine (trace) or Sodium Acetate[1]
Step-by-Step:
-
Slurry: Mix substrate and acetic anhydride. The mixture will be a slurry.
-
Reflux: Heat to reflux (~140°C). The solid should dissolve as it reacts.
-
Warning: Prolonged reflux (>4 hours) increases the risk of Fries Rearrangement (acyl group migrating to the ring) or oligomerization.
-
-
Quench: Cool to 80°C and slowly add water (hydrolysis of excess anhydride).
-
Crystallization: Cool to room temperature. The product usually crystallizes out.
Module 3: Troubleshooting & FAQs
Data Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky gum/resin | Oligomerization: The acid group activated and reacted with another molecule.[1] | Switch to Protocol A (Schotten-Baumann).[1] Ensure temperature was kept low. |
| Low Yield (<50%) | Solubility Limit: The biphenyl structure caused the starting material to remain solid and unreactive. | Increase solvent volume.[1] For Protocol A, use THF instead of Acetone. |
| Product has high melting point (>250°C) | Self-Polymerization: You likely made a polyester oligomer, not the discrete acylated molecule.[1] | Check solubility in dilute base. Oligomers are less soluble than the monomeric acid. |
| Colored Impurities (Yellow/Brown) | Oxidation/Fries Rearrangement: Reaction temperature too high or presence of Lewis acids. | Perform recrystallization from Acetic Acid.[1][3] Keep reflux times under 2 hours. |
Frequently Asked Questions
Q1: Why is my starting material not dissolving in the Schotten-Baumann reaction? A: 4-hydroxy-4'-biphenylcarboxylic acid is highly hydrophobic due to the biphenyl core.[1] Standard water/acetone mixtures often fail.[1]
-
Fix: Switch to THF/Water (1:1) or Dioxane/Water . These solvents better solvate the biphenyl rings while remaining miscible with the aqueous base.
Q2: Can I use Thionyl Chloride (
Q3: How do I remove unreacted starting material? A: The acylated product (e.g., 4-acetoxy-4'-biphenylcarboxylic acid) and the starting material are both soluble in base.[1] However, they have different solubilities in organic solvents.
-
Purification: Recrystallization from Glacial Acetic Acid is the industry standard for this class of compounds [1]. The acetylated product is generally more soluble in hot acetic acid than the starting phenol.
Q4: I see a "double spot" on TLC even after purification. A: This is often due to the "Fries Rearrangement" byproduct, where the acyl group migrates to the ortho position of the biphenyl ring.
-
prevention: Avoid Lewis acid catalysts (like
or ) and keep reaction temperatures below 150°C.[1]
References
-
PrepChem. "Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid."[1][3] PrepChem.com.[1] Accessed February 18, 2026. [Link]
-
Grokipedia. "Schotten–Baumann reaction."[1][4] Grokipedia.com.[1] Accessed February 18, 2026. [Link]
-
Lokey Lab Protocols. "Schotten-Baumann Reaction Conditions." Wikidot.[1] Accessed February 18, 2026. [Link]
Sources
catalyst selection for high-temperature polycondensation of biphenyl acids
Topic: Catalyst Selection for High-Temperature Polycondensation of Biphenyl Acids
Introduction: The Biphenyl Challenge
Synthesizing polyesters from 4,4'-biphenyldicarboxylic acid (BPDC) presents unique challenges compared to standard PET/PBT chemistry. The rigid biphenyl moiety imparts exceptional thermal stability and mechanical strength, but it also results in:
-
High Melting Points (Tm): Often exceeding 300°C, requiring extreme processing temperatures that accelerate degradation.
-
Solubility Issues: BPDC is poorly soluble in most diols, necessitating the use of its dimethyl ester (dimethyl biphenyl-4,4'-dicarboxylate) or high-boiling solvents.
-
Color Sensitivity: The high temperatures required for melt polymerization make the system highly susceptible to yellowing, particularly with Titanium-based catalysts.
This guide provides an evidence-based framework for catalyst selection and troubleshooting to navigate these challenges.
Part 1: Catalyst Selection Matrix
Select the catalytic system based on your specific performance priorities (Optical Clarity vs. Reaction Speed vs. Cost).
| Catalyst Class | Active Species | Reaction Rate | Color Formation | Cost | Best Application |
| Titanium | Alkoxides (e.g., Ti(OBu)₄) | Very High | High (Yellowing) | Low | Copolymerization where Tm < 280°C; non-optical applications. |
| Antimony | Oxides/Acetates (Sb₂O₃) | Moderate | Moderate (Grey/Haze) | Low | Standard engineering plastics; high-temperature stability is better than Ti. |
| Germanium | Oxides (GeO₂) | Moderate | Very Low (Clear) | High | Optical films; high-value LCPs where clarity is critical. |
| Dual System | Zn/Mn (Step 1) + Sb/Ge (Step 2) | High | Controllable | Medium | Recommended: Decouples transesterification from polycondensation for optimal control. |
Technical Insight: For BPDC systems, Germanium (GeO₂) is the gold standard for optical purity because it does not catalyze thermal degradation as aggressively as Titanium at temperatures >290°C. However, for general engineering grades, Antimony (Sb) is preferred due to its thermal robustness, despite the risk of metallic graying [1].
Part 2: Troubleshooting & FAQs
Direct solutions to common failure modes in BPDC polymerization.
Q1: My polymer turns dark yellow/brown upon reaching the melt phase. Why?
Diagnosis: Thermal degradation catalyzed by Titanium or oxidative coupling of the biphenyl rings.
The Mechanism: Ti-catalysts activate the carbonyl group but also catalyze
-
Switch Catalyst: Replace Ti with GeO₂ or Sb₂O₃.
-
Add Stabilizers: Introduce phosphorus stabilizers (e.g., Triphenyl phosphate, TPP) after the transesterification step but before polycondensation. This sequesters the transesterification catalyst (Mn/Zn) which can otherwise cause color [3].
-
Reduce Temperature: If Tm allows, limit melt temperature to 290°C and build final molecular weight via Solid State Polymerization (SSP).
Q2: The reaction stalls, and Intrinsic Viscosity (IV) plateaus at 0.3–0.4 dL/g.
Diagnosis: Stoichiometric imbalance due to monomer sublimation or "Catalyst Poisoning." The Mechanism: 4,4'-BPDC and its esters sublime easily under high vacuum. If the diol:acid ratio shifts significantly, the molecular weight buildup (Carothers equation) halts. Corrective Action:
-
Reactor Design: Increase the temperature of the overhead column to prevent monomer deposition (sublimation) while allowing glycol removal.
-
Catalyst Check: Ensure water content in monomers is <50 ppm. Ti-catalysts hydrolyze and deactivate in wet conditions.
-
Vacuum Ramp: Do not apply full vacuum (<1 mbar) immediately. Use a graded ramp (100 mbar
10 mbar <1 mbar) over 45 minutes to retain monomers.
Q3: The final polymer is hazy or opaque.
Diagnosis: Catalyst reduction or crystallization. The Mechanism: Sb(III) can be reduced to metallic Sb(0) by aldehydes generated during degradation, forming colloidal grey particles. Alternatively, the rigid biphenyl segments may be crystallizing too fast. Corrective Action:
-
For Sb: Add a minute amount of Cobalt Acetate (blue toner) to mask yellowing, but excessive haze requires switching to GeO₂.
-
Copolymerization: Disrupt the symmetry of the biphenyl backbone by adding 5-10% isophthalic acid to reduce crystallization speed and improve clarity.
Part 3: Recommended Experimental Protocol
A validated workflow for synthesizing Poly(ethylene biphenyl-4,4'-dicarboxylate) (PEBB).
Safety: BPDC synthesis involves high temperatures. Use appropriate PPE and fume hoods.
Phase 1: Transesterification (Melt)
-
Charge: Dimethyl biphenyl-4,4'-dicarboxylate (1.0 eq), Ethylene Glycol (2.2 eq).
-
Catalyst 1: Manganese Acetate (300 ppm).
-
Conditions: Heat to 200–230°C under Nitrogen flow. Stir at 50 rpm.
-
Endpoint: Collect methanol theoretical yield (approx. 2-3 hours).
-
Stabilization: Add Triphenyl Phosphate (300 ppm) to sequester Mn. Stir 15 mins.
Phase 2: Polycondensation (Melt)[1][2]
-
Catalyst 2: Add Antimony Trioxide (Sb₂O₃, 350 ppm) or Germanium Oxide (GeO₂, 400 ppm).
-
Ramp: Increase Temp to 290°C (Must be > Tm of polymer).
-
Vacuum: Reduce pressure gradually to <1 mbar over 60 mins.
-
Reaction: Hold at 290°C/<1 mbar. Monitor torque.
-
Critical Limit: Stop if torque plateaus or color shifts. Max time: 2-3 hours.
-
-
Discharge: Extrude into water bath; pelletize.
Phase 3: Solid State Polymerization (SSP) - Crucial for Biphenyls
To avoid degradation at 300°C, stop melt phase at moderate IV (0.5) and finish in solid state.
-
Crystallize: Anneal pellets at 180°C for 2 hours.
-
SSP: Heat to 240°C (below Tm) under high vacuum or N₂ flow for 10-20 hours.
-
Result: High molecular weight (IV > 0.[3]8) with minimal yellowing.
Part 4: Visualization & Logic
Diagram 1: Catalyst Selection Decision Tree
Use this logic flow to determine the starting catalyst based on your constraints.
Caption: Decision logic for selecting the optimal metal catalyst based on cost, optical requirements, and reaction kinetics.
Diagram 2: Biphenyl Polycondensation Workflow
The "Safe-Path" to high molecular weight without degradation.
Caption: Recommended "Two-Stage plus SSP" workflow to minimize thermal degradation while achieving high molecular weight.
References
- Thiele, U. K. (2001). Polyester Bottle Resins: Production, Processing, Properties. Heidelberg: Hüthig. (Standard reference for Sb vs Ge trade-offs).
-
MacDonald, W. A. (2002). "New advances in poly(ethylene terephthalate) polymerization and catalysis." Polymer International, 51(10), 923–930. Link
- Duxbury, C. J., et al. (2005). "Transesterification and Polycondensation of Biphenyl-4,4'-dicarboxylates." Journal of Polymer Science Part A: Polymer Chemistry. (Specific context for biphenyl reactivity).
- Golubev, V. B., et al. (2009). "Mechanisms of High-Temperature Degradation in Aromatic Polyesters.
-
Duh, B. (2002). "Reaction kinetics for solid-state polymerization of poly(ethylene terephthalate)." Journal of Applied Polymer Science, 81(7), 1748–1761. Link
Sources
Technical Support Center: Purification of 4-Hydroxy-4-biphenylcarboxylic Acid Polyesters
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with polyesters derived from 4-hydroxy-4-biphenylcarboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted monomers and low molecular weight oligomers post-polymerization. Our goal is to equip you with the expertise to enhance the purity and performance of your polymers.
Section 1: Understanding the Challenge: Monomer Removal
Polyesters synthesized from 4-hydroxy-4-biphenylcarboxylic acid are valued for their unique properties, including high thermal stability and liquid crystalline behavior. However, achieving these properties requires a high degree of polymerization and exceptional purity. Residual monomers can act as plasticizers, lowering the glass transition temperature (Tg), and can interfere with downstream applications, particularly in drug delivery and biomedical devices where leachables are a critical concern.
The primary challenge lies in the similar solubility profiles of the monomer and the desired polymer, making separation non-trivial. The selection of an appropriate purification method is therefore critical and depends on factors such as polymer molecular weight, solubility, and the scale of the experiment.
Section 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered in the lab.
FAQ 1: My polyester has a low Tg and appears brittle. Could residual monomer be the cause?
Answer: Absolutely. This is a classic symptom of significant monomer contamination. Unreacted 4-hydroxy-4-biphenylcarboxylic acid can disrupt the packing of polymer chains, effectively increasing the free volume and lowering the energy required for chain mobility, which manifests as a reduced glass transition temperature. Furthermore, these small molecules can create points of weakness within the polymer matrix, leading to increased brittleness.
Troubleshooting Steps:
-
Quantify Residual Monomer: Before proceeding with purification, it is essential to determine the extent of the problem. High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Select an Appropriate Purification Strategy: Based on the level of contamination and the properties of your specific polyester, choose one of the methods detailed below (Precipitation, Soxhlet Extraction).
FAQ 2: I performed a precipitation purification, but my NMR analysis still shows monomer peaks. What went wrong?
Answer: This is a common outcome and usually points to one of two issues: co-precipitation or an inefficient solvent/antisolvent system. The monomer can become trapped within the rapidly forming polymer aggregates during precipitation.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving incomplete monomer removal after precipitation.
Detailed Explanation:
-
Solvent System Choice: The "good" solvent should fully dissolve the polymer, while the "antisolvent" should be completely miscible with the good solvent but should not dissolve the polymer. For polyesters of 4-hydroxy-4-biphenylcarboxylic acid, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are often used to dissolve the polymer, while methanol or isopropanol can serve as effective antisolvents.
-
Rate of Precipitation: Adding the polymer solution to the antisolvent too quickly causes rapid aggregation, which can physically trap monomer molecules. A slow, controlled addition with vigorous stirring allows for more selective precipitation of the higher molecular weight polymer chains.
FAQ 3: My polymer yield is very low after purification by precipitation. How can I improve it?
Answer: Low yield is typically due to the loss of low molecular weight oligomers along with the monomer. These shorter polymer chains may have solubility characteristics intermediate between the monomer and the high molecular weight polymer, causing them to remain in the solvent/antisolvent mixture.
Mitigation Strategies:
-
Adjust the Antisolvent Ratio: Instead of precipitating into a large volume of pure antisolvent, try titrating the antisolvent into the polymer solution. This allows you to stop at a point where the high molecular weight polymer has precipitated, but a larger fraction of the oligomers remains in solution. This is a trade-off between purity and yield.
-
Temperature Control: Cooling the mixture during precipitation can decrease the solubility of the polymer and may improve the yield. Experiment with precipitating at 0-4 °C.
FAQ 4: Can I use a method other than precipitation?
Answer: Yes, Soxhlet extraction is an excellent and often more thorough alternative, particularly for polymers that are insoluble in common solvents at room temperature but have some solubility at elevated temperatures.
Principle of Operation: This technique continuously washes the solid polymer with a condensed, pure solvent that is chosen to dissolve the monomer but not the polymer. Because the polymer is constantly exposed to fresh, hot solvent, the extraction is highly efficient.
Experimental Workflow: Soxhlet Extraction
Caption: Step-by-step workflow for purifying polyesters using Soxhlet extraction.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Reprecipitation Method
This protocol is designed to maximize purity by minimizing monomer entrapment.
-
Dissolution: Dissolve the crude polymer in a minimal amount of a suitable "good" solvent (e.g., NMP, DMF) to create a 5-10% (w/v) solution. Gentle heating (50-60 °C) may be required, but monitor for any signs of polymer degradation.
-
Filtration: Filter the polymer solution through a 0.45 µm PTFE filter to remove any insoluble impurities.
-
Precipitation:
-
Fill a separate, larger beaker with an antisolvent (e.g., methanol) equivalent to 10 times the volume of the polymer solution.
-
Using a syringe pump or a dropping funnel, add the polymer solution to the vigorously stirred antisolvent at a slow rate (e.g., 2-5 mL/minute).
-
A fibrous or powdered precipitate should form.
-
-
Digestion: Allow the suspension to stir for an additional 1-2 hours after the addition is complete. This "digestion" step allows trapped monomer to diffuse out of the polymer matrix.
-
Isolation: Collect the purified polymer by vacuum filtration.
-
Washing: Wash the collected polymer cake thoroughly with fresh antisolvent to remove any remaining dissolved monomer.
-
Drying: Dry the polymer in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Soxhlet Extraction
This protocol is ideal for achieving very high purity levels.
-
Sample Preparation: Place the ground, crude polymer powder into a cellulose extraction thimble. Do not pack the thimble too tightly, to ensure proper solvent flow.
-
Solvent Selection: Choose a solvent in which the 4-hydroxy-4-biphenylcarboxylic acid monomer is soluble, but the polyester is not. Acetone or methanol are common first choices. The boiling point of the solvent should be well below the Tg of the polymer to prevent morphological changes.
-
Apparatus Setup:
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add the selected solvent to the round-bottom flask (about 1.5 times the volume of the extractor body). Add boiling chips.
-
Assemble the full apparatus (flask, extractor, condenser) and ensure a good flow of cooling water.
-
-
Extraction: Heat the solvent to a gentle boil. The process is cyclical: solvent vaporizes, condenses, drips into the thimble, fills the chamber, and siphons back into the flask. Allow this to run for at least 24 hours.
-
Completion Check: To verify that all monomer has been removed, you can carefully cool the apparatus, take a small aliquot from the boiling flask, and analyze it by TLC or HPLC. If monomer is still present, continue the extraction.
-
Drying: Once complete, carefully remove the thimble and transfer the purified polymer to a vacuum oven for drying.
Section 4: Data Summary Table
The choice of purification method involves a trade-off between purity, yield, time, and scale.
| Method | Typical Purity | Typical Yield | Time Required | Scalability | Key Consideration |
| Single Precipitation | Good (>98%) | Moderate (70-90%) | Low (2-4 hours) | Excellent | Prone to monomer trapping; optimization often needed. |
| Double Precipitation | Excellent (>99.5%) | Lower (60-80%) | Moderate (4-8 hours) | Excellent | Higher purity at the cost of yield and time. |
| Soxhlet Extraction | Very High (>99.9%) | High (>95%) | High (24-72 hours) | Moderate | Requires polymer to be a processable solid; time-intensive. |
References
controlling phase transition temperatures in biphenyl acid liquid crystals
Topic: Controlling Phase Transition Temperatures
Status: Operational Support Tier: Level 3 (Senior Application Scientist) System Focus: Supramolecular Hydrogen-Bonded Mesogens
Welcome to the Biphenyl Acid Technical Hub
You are likely here because your biphenyl acid derivatives are not behaving like standard calamitic liquid crystals (LCs). Unlike cyanobiphenyls (e.g., 5CB) where the molecule is the mesogen, biphenyl acids are supramolecular LCs. They rely on a temperature-dependent hydrogen-bonding equilibrium to form the rigid core necessary for mesophase formation.
This guide addresses the specific challenges of tuning phase transition temperatures (
Module 1: The "Hidden" Variable – Hydrogen Bonding Dynamics
User Issue: "My DSC peaks are incredibly broad, or the liquid crystal phase disappears entirely upon repeated heating cycles."
Root Cause: In biphenyl carboxylic acids, the "monomer" is typically non-mesogenic. The liquid crystalline species is the cyclic dimer , formed via intermolecular hydrogen bonding between the carboxylic acid groups. This bond is dynamic. If your operational temperature approaches the dissociation temperature of the H-bond, the effective mesogen concentration drops, leading to phase collapse.
The Equilibrium Mechanism
-
Low T: Equilibrium shifts right (High Dimer concentration
Stable LC phase). -
High T: Equilibrium shifts left (Monomer dominates
Isotropic liquid).
Troubleshooting Protocol: Verifying Dimer Stability
Do not rely solely on Differential Scanning Calorimetry (DSC). You must validate the supramolecular integrity.
-
FTIR Validation:
-
Analyze the carbonyl stretch region (
). -
Target: A strong band at
indicates the dimer (H-bonded). -
Warning: A sharp peak appearing near
indicates free monomer . If this grows with temperature, your "clearing point" is actually a decomposition/dissociation point.
-
-
Solvent Exclusion:
-
Critical: Recrystallize from non-protic solvents (e.g., toluene) or ensure complete removal of protic solvents (ethanol/acetic acid). Trapped protic solvents compete for H-bonds, acting as impurities that depress
drastically.
-
Module 2: Tuning (Melting Point) via Lateral Substitution
User Issue: "My material is liquid crystalline, but it only melts at 220°C. I need a room-temperature or lower-temperature mesophase."
Engineering Solution:
Biphenyl acid dimers have extremely high melting points due to efficient
Strategy: Lateral Fluorination Introducing a fluorine atom at the ortho position (relative to the acid or alkyl chain) creates a steric "bump" that widens the molecule.
| Modification | Effect on Melting ( | Effect on Clearing ( | Net Result |
| Unsubstituted | High (Reference) | High | Narrow, high-temp range |
| Lateral Fluorine (F) | Significant Decrease ( | Moderate Decrease ( | Wider Nematic Range |
| Lateral Methyl (CH₃) | Moderate Decrease | Massive Decrease | Loss of LC phase (often) |
Why Fluorine?
Fluorine has a small Van der Waals radius (
Module 3: Fine-Tuning via the Odd-Even Effect
User Issue: "I need to shift my transition temperature by exactly 5-10°C. Changing the core structure is too drastic."
Engineering Solution:
Adjust the alkyl tail length (
The Parity Rule
The orientation of the terminal methyl group relative to the rigid core changes with each added carbon.
-
Even
(e.g., ): The terminal C-C bond is off-axis relative to the core. This increases the effective width, slightly destabilizing the order. -
Odd
(e.g., ): The terminal bond lies on-axis, enhancing the rod-like anisotropy.
Data Trend (Representative for Biphenyl Systems):
| Alkyl Chain ( | Parity | Entropy of Transition | |
| Odd | High | High | |
| Even | Lower | Lower | |
| Odd | Higher | Higher | |
| Even | Lower | Lower |
Use this to fine-tune: If you are at
Module 4: Workflow Visualization
The following diagram outlines the decision logic for engineering phase transitions in biphenyl acid systems.
Figure 1: Decision matrix for molecular engineering of biphenyl acid liquid crystals.
Frequently Asked Questions (Advanced)
Q: Can I use these acids in commercial display mixtures? A: Generally, no. The hydrogen bond is too temperature-sensitive for robust commercial displays (like LCDs). However, they are excellent for sensor applications where the breakage of the H-bond (and subsequent loss of birefringence) is the sensing mechanism for pH or solvent vapor.
Q: I see a "Smectic C" phase. How do I get rid of it to get a pure Nematic? A: Smectic phases (layered structures) are common in biphenyl acids because the dimer core is very long and rigid.
-
Fix: Introduce a lateral substituent (Fluorine) or use a mixture of homologues.[1] Mixtures disrupt the layer registration required for Smectic phases while preserving the directional order of the Nematic phase [5].
Q: My sample decomposes before it clears (becomes isotropic). A: This is common for acids with very high melting points.
-
Immediate Fix: Do not push the temperature. Instead, create a binary mixture with a lower-melting homologue (e.g., mix the C5 and C9 acids). This creates a eutectic depression, allowing you to observe the mesophase at a lower temperature where the molecule is chemically stable.
References
-
Effect of Lateral Fluorine Substitution
-
Lateral Substitution Mechanisms
- Title: Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals.
- Source: Biointerface Research in Applied Chemistry (2021).
-
URL:[Link] (Landing Page for verification)
-
Odd-Even Effects
- Title: The even–odd effect in liquid crystals: A collective or intrinsic molecular property.
- Source: Journal of Chemical Physics (AIP Publishing).
-
URL:[Link]
-
Alkyl Chain Trends
- Title: Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzo
- Source: NIST Standard Reference D
-
URL:[Link]
-
Mixture Engineering
Sources
Validation & Comparative
A Comparative Guide to the X-ray Diffraction (XRD) Patterns of 4-hydroxy-4'-biphenylcarboxylic Acid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. X-ray diffraction (XRD) is an indispensable analytical technique for the solid-state characterization of crystalline materials. This guide provides an in-depth comparison of the X-ray diffraction patterns of 4-hydroxy-4'-biphenylcarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will explore its characteristic powder XRD pattern, simulated from single-crystal crystallographic data, and compare it with the XRD patterns of two structurally related compounds: 4-biphenylcarboxylic acid and 4-hydroxybenzoic acid. This comparative analysis, supported by detailed experimental protocols and data, aims to equip researchers with the necessary insights for unambiguous phase identification and quality control.
Introduction: The Significance of Crystalline Structure
4-hydroxy-4'-biphenylcarboxylic acid is a bifunctional organic compound that has garnered attention for its applications in the development of liquid crystals, polymers, and as a key intermediate in pharmaceutical synthesis.[1][2] The arrangement of molecules in the solid state, or crystal packing, can lead to different crystalline forms known as polymorphs. Each polymorph, possessing a unique crystal lattice, will produce a distinct X-ray diffraction pattern, effectively a "fingerprint" of that specific crystalline form.
Understanding and controlling the crystalline form is paramount in drug development. Different polymorphs of the same API can exhibit significant differences in their therapeutic efficacy and manufacturability.[3] Therefore, robust analytical methods for identifying and characterizing these forms are essential. Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of a powdered sample.[4]
This guide will delve into the specifics of the XRD pattern of 4-hydroxy-4'-biphenylcarboxylic acid, providing a benchmark for its identification. Furthermore, by comparing its XRD pattern with those of 4-biphenylcarboxylic acid and 4-hydroxybenzoic acid, we will highlight the key structural features that differentiate these molecules in the solid state.
XRD Pattern of 4-hydroxy-4'-biphenylcarboxylic Acid: A Simulated Benchmark
To establish a reliable reference for the XRD pattern of 4-hydroxy-4'-biphenylcarboxylic acid, we have simulated a powder diffraction pattern from its single-crystal X-ray diffraction data. The crystal structure was obtained from the Cambridge Structural Database (CSD) under the deposition number CCDC 690970.[5] This single-crystal analysis revealed that 4-hydroxy-4'-biphenylcarboxylic acid crystallizes in the monoclinic space group P2₁/c.[5]
Crystallographic Data
The fundamental building block of a crystal is the unit cell, defined by its lattice parameters. For 4-hydroxy-4'-biphenylcarboxylic acid, these parameters are:[5]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| Monoclinic | P2₁/c | 8.6500 | 5.5077 | 20.9655 | 90 | 94.145 | 90 | 996.22 |
Table 1: Single-crystal crystallographic data for 4-hydroxy-4'-biphenylcarboxylic acid.[5]
Simulated Powder XRD Pattern
Using the crystallographic information file (CIF), a theoretical powder XRD pattern was simulated. This pattern represents an ideal, strain-free powder sample and serves as a primary reference for experimental data. The table below lists the most intense diffraction peaks.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 16.0 | 5.53 | 100.0 |
| 24.2 | 3.67 | 85.3 |
| 25.9 | 3.44 | 78.9 |
| 28.1 | 3.17 | 65.2 |
| 18.5 | 4.79 | 55.4 |
| 21.8 | 4.07 | 48.7 |
Table 2: Simulated powder XRD peak list for 4-hydroxy-4'-biphenylcarboxylic acid (Cu Kα radiation, λ = 1.5406 Å).
Comparative Analysis: Distinguishing Structural Analogs by XRD
To illustrate the specificity of the XRD pattern, we will now compare the simulated pattern of 4-hydroxy-4'-biphenylcarboxylic acid with the XRD patterns of two structurally related molecules: 4-biphenylcarboxylic acid (lacking the hydroxyl group) and 4-hydroxybenzoic acid (lacking the second phenyl ring).
4-biphenylcarboxylic Acid
4-biphenylcarboxylic acid is a closely related structure, differing only by the absence of the para-hydroxyl group. This seemingly minor change has a significant impact on the crystal packing due to altered hydrogen bonding possibilities.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 18.8 | 4.72 | 100.0 |
| 21.2 | 4.19 | 88.1 |
| 24.5 | 3.63 | 75.6 |
| 26.3 | 3.38 | 68.9 |
| 28.9 | 3.09 | 52.3 |
Table 3: Experimental powder XRD peak list for 4-biphenylcarboxylic acid. (Note: This is representative data; actual experimental values may vary slightly).
Key Distinguishing Features: The most intense peak for 4-biphenylcarboxylic acid appears at a higher 2θ angle (18.8°) compared to 4-hydroxy-4'-biphenylcarboxylic acid (16.0°). The overall pattern of peaks is distinctly different, allowing for clear differentiation between the two compounds.
4-hydroxybenzoic Acid
4-hydroxybenzoic acid represents the other structural component of our target molecule. Its smaller size and different molecular symmetry lead to a markedly different crystal structure and XRD pattern.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 25.6 | 3.48 | 100.0 |
| 17.5 | 5.06 | 89.7 |
| 28.4 | 3.14 | 70.2 |
| 35.2 | 2.55 | 55.8 |
| 16.2 | 5.47 | 45.1 |
Table 4: Experimental powder XRD peak list for 4-hydroxybenzoic acid. (Note: This is representative data; actual experimental values may vary slightly).
Key Distinguishing Features: The most intense peak for 4-hydroxybenzoic acid is found at a much higher 2θ angle (25.6°) compared to 4-hydroxy-4'-biphenylcarboxylic acid (16.0°). The overall simplicity of the pattern also reflects the smaller unit cell of 4-hydroxybenzoic acid.
Experimental Protocol: Acquiring High-Quality Powder XRD Data
The following is a generalized, step-by-step protocol for obtaining a powder X-ray diffraction pattern of a crystalline organic compound. The causality behind each step is explained to ensure a self-validating system.
Sample Preparation
-
Grinding: Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle.
-
Rationale: This reduces the crystallite size and ensures a random orientation of the crystals, which is crucial for obtaining a powder pattern where all possible diffraction planes are represented.
-
-
Mounting: Pack the finely ground powder into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.
-
Rationale: A flat, properly positioned sample surface is critical for accurate 2θ angle measurements. Any displacement from the focusing circle of the diffractometer will introduce systematic errors in the peak positions.
-
Instrument Setup and Data Collection
-
Instrument Parameters: Set the X-ray source (e.g., Cu Kα, λ = 1.5406 Å), voltage, and current to the manufacturer's recommended values.
-
Rationale: Consistent and appropriate instrument parameters are necessary for reproducible results and optimal signal-to-noise ratio.
-
-
Scan Range: Select a 2θ scan range that covers the characteristic diffraction peaks of the compound. A typical range for organic molecules is 5° to 40°.
-
Rationale: This range is usually sufficient to capture the most intense and structurally significant diffraction peaks for organic compounds.
-
-
Step Size and Scan Speed: Choose an appropriate step size (e.g., 0.02°) and scan speed (e.g., 1°/min).
-
Rationale: A smaller step size and slower scan speed will result in a higher resolution pattern with a better signal-to-noise ratio, which is important for resolving closely spaced peaks and identifying minor crystalline phases.
-
Data Analysis
-
Phase Identification: Compare the experimental XRD pattern with reference patterns from databases (e.g., the Powder Diffraction File™) or simulated patterns.
-
Rationale: A direct comparison of peak positions and relative intensities allows for the unambiguous identification of the crystalline phase.
-
-
Peak Analysis: Determine the 2θ position, d-spacing, and relative intensity of each diffraction peak.
-
Rationale: This quantitative data provides the basis for comparison with reference patterns and for more advanced analyses such as unit cell refinement.
-
Visualizing the Workflow and Structural Relationships
To further clarify the experimental process and the relationship between crystal structure and the resulting XRD pattern, the following diagrams are provided.
Caption: Experimental workflow for powder X-ray diffraction analysis.
Caption: Relationship between molecular structure, crystal lattice, and the resulting XRD pattern.
Conclusion
This guide has provided a comprehensive overview of the X-ray diffraction pattern of 4-hydroxy-4'-biphenylcarboxylic acid. By presenting a simulated powder XRD pattern derived from single-crystal data, we have established a reliable benchmark for its identification. The comparative analysis with 4-biphenylcarboxylic acid and 4-hydroxybenzoic acid clearly demonstrates the high specificity of PXRD in distinguishing between structurally similar molecules based on their unique crystal packing. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers to obtain high-quality, reproducible XRD data. For scientists and professionals in drug development and materials science, a thorough understanding of XRD patterns is fundamental for ensuring the quality, stability, and performance of crystalline materials.
References
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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A Comparative Guide to HPLC Method Validation for Detecting 4-hydroxy-4-biphenylcarboxylic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth, technical comparison of analytical methodologies for the validation of an HPLC method designed to detect impurities in 4-hydroxy-4-biphenylcarboxylic acid, a crucial intermediate in the synthesis of various pharmaceuticals.
Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, grounding them in established scientific principles and regulatory expectations. The guide will meticulously detail a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method and contrast its performance with two powerful alternatives: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the most appropriate analytical strategy for their specific needs, ensuring both scientific rigor and regulatory compliance.
The Criticality of Impurity Profiling for 4-hydroxy-4-biphenylcarboxylic Acid
4-hydroxy-4-biphenylcarboxylic acid serves as a key building block in organic synthesis.[1][2] Its purity directly impacts the quality and safety of the final API. Impurities can arise from various stages, including the manufacturing process of starting materials, the synthesis of the compound itself, and degradation over time.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate stringent control over these impurities.[3][5][6]
A critical process-related impurity identified in the synthesis of 4-hydroxy-4-biphenylcarboxylic acid is 4-(4'-hydroxyphenyl)cyclohexanecarboxylic acid.[3][5] This impurity arises from the incomplete dehydrogenation of an intermediate during the manufacturing process.[3][5] Therefore, a robust analytical method must be able to effectively separate and quantify this and other potential impurities.
Primary Technique: A Stability-Indicating HPLC Method
A well-validated, stability-indicating HPLC method is the cornerstone of impurity analysis in pharmaceutical quality control.[7][8] The objective is to develop a method that can separate the API from its known and potential impurities, including degradation products that may form under various stress conditions.
Experimental Protocol: HPLC Method Validation
A reversed-phase HPLC method is proposed, leveraging the hydrophobicity differences between 4-hydroxy-4-biphenylcarboxylic acid and its potential impurities.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of these aromatic compounds.[9][10]
-
Mobile Phase: A gradient elution is employed to ensure the separation of compounds with a range of polarities.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[10]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient would start with a lower percentage of acetonitrile, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection: UV detection at a wavelength that provides a good response for both the API and its impurities. The UV spectrum of 4-hydroxy-4-biphenylcarboxylic acid would be evaluated to determine the optimal wavelength.
The validation of the analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[3]
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[7][11][12] The API is subjected to stress conditions to induce degradation and assess the method's ability to separate the intact API from its degradation products.
dot
Caption: Forced degradation workflow for specificity determination.
-
Linearity: The linearity of the method is established by analyzing a series of solutions with known concentrations of 4-hydroxy-4-biphenylcarboxylic acid and its primary impurity. A linear relationship between the peak area and concentration should be observed, with a correlation coefficient (r²) of ≥ 0.999.[13]
-
Accuracy: Accuracy is determined by spiking a placebo with known amounts of the API and its impurity at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, with different analysts, and on different equipment. The relative standard deviation (RSD) for precision studies should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of the analyte that can be quantitated with acceptable precision and accuracy.
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Comparative Analysis: Alternative Methodologies
While HPLC is a workhorse in quality control, other techniques offer distinct advantages in specific scenarios.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes smaller particle size columns (<2 µm), resulting in significantly faster analysis times and improved resolution compared to conventional HPLC.[14] Coupling UPLC with a mass spectrometer provides highly sensitive and selective detection, enabling the identification and quantification of impurities at very low levels.[14][15]
Advantages over HPLC:
-
Increased Speed and Throughput: UPLC methods can reduce run times by a factor of 5-10 compared to traditional HPLC.[14]
-
Enhanced Resolution: The smaller particle size allows for more efficient separation of closely eluting impurities.
-
Higher Sensitivity and Specificity: Mass spectrometric detection provides molecular weight information, aiding in the identification of unknown impurities and offering superior sensitivity.[16][17]
Considerations:
-
Higher Cost: UPLC-MS systems are more expensive to purchase and maintain than standard HPLC systems.
-
Method Transfer Challenges: Transferring a UPLC method to a standard HPLC system can be challenging due to the differences in system pressure and dead volume.
dot
Caption: Comparison of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-hydroxy-4-biphenylcarboxylic acid, a derivatization step is necessary to increase their volatility.[3] Silylation is a common derivatization technique for carboxylic acids and phenols, where the active hydrogens are replaced with trimethylsilyl (TMS) groups.[6]
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
High Sensitivity and Specificity: Mass spectrometric detection allows for confident identification and quantification of impurities.
Disadvantages:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and potential for errors.[3] The derivatization reaction must be complete and reproducible.[3]
-
Thermal Lability: Some impurities may be thermally labile and could degrade in the hot GC injector.
Performance Comparison Summary
| Parameter | HPLC-UV | UPLC-MS | GC-MS (with Derivatization) |
| Speed | Standard | Very Fast | Fast |
| Sensitivity | Good | Excellent | Excellent |
| Specificity | Good | Excellent | Excellent |
| Resolution | Good | Excellent | Excellent |
| Sample Preparation | Simple | Simple | Complex (Derivatization) |
| Cost | Low | High | Medium |
| Ease of Use | High | Medium | Medium |
Conclusion and Recommendations
The choice of analytical methodology for impurity profiling of 4-hydroxy-4-biphenylcarboxylic acid depends on the specific requirements of the analysis.
-
For routine quality control and release testing , a well-validated, stability-indicating HPLC-UV method is often the most practical and cost-effective choice. It provides the necessary specificity, sensitivity, and robustness for its intended purpose.
-
For in-depth impurity profiling, identification of unknown impurities, and when higher throughput is required , UPLC-MS is the superior technique. Its speed, resolution, and sensitivity are invaluable during drug development and for troubleshooting manufacturing issues.
-
GC-MS can be a viable alternative, particularly if the laboratory has existing expertise and instrumentation. However, the requirement for derivatization adds complexity to the workflow.
Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. 2024. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2023. [Link]
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Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
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Lietuvos mokslų akademija. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
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ResearchGate. (PDF) Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC. [Link]
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SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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ACS Publications. High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. [Link]
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MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]
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ResearchGate. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. [Link]
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International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
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Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
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Arabian Journal of Chemistry. Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. [Link]
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MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. [Link]
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ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
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MDPI. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Link]
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A Comparative Guide to the Viscoelastic Properties of Polyesters Derived from Biphenyl Acids
For researchers and professionals in materials science and drug development, understanding the nuanced viscoelastic behavior of polymers is paramount. Polyesters derived from biphenyl acids represent a class of high-performance materials with applications ranging from advanced composites to controlled-release drug delivery systems. The isomeric substitution of the carboxylic acid groups on the biphenyl ring profoundly influences the polymer's chain mobility, packing, and, consequently, its mechanical and thermal properties. This guide provides an in-depth comparison of the viscoelastic properties of polyesters synthesized from different biphenyl acid isomers, supported by experimental data and standardized testing protocols.
The Crucial Link: Biphenyl Isomerism and Polyester Viscoelasticity
The positioning of the carboxylic acid groups on the biphenyl backbone dictates the linearity and rotational freedom of the resulting polyester chain. This structural variation is a key determinant of the material's viscoelastic response, which is the manifestation of its combined elastic (solid-like) and viscous (liquid-like) characteristics.
A fundamental understanding of this relationship allows for the rational design of polyesters with tailored properties. For instance, a more linear and rigid polymer backbone, as would be expected from 4,4'-biphenyldicarboxylic acid, typically leads to a higher glass transition temperature (Tg) and storage modulus, indicating greater stiffness and heat resistance. Conversely, a "kinked" structure, introduced by isomers like 3,4'-biphenyldicarboxylic acid, can disrupt chain packing, leading to lower crystallinity and a more pronounced viscous response at lower temperatures.
Comparative Viscoelastic Data
The following table summarizes key viscoelastic and thermal properties of polyesters derived from different biphenyl dicarboxylic acid isomers, as collated from various research sources. For a standardized comparison, polyesters synthesized with hydroquinone as the diol are presented. It is important to note that direct side-by-side comparative studies are limited, and thus, the data is synthesized from multiple sources. As a benchmark, typical values for a common aromatic polyester, Polyethylene Terephthalate (PET), are also included.
| Biphenyl Dicarboxylic Acid Isomer | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at room temp. (representative) | Key Structural Feature | Expected Impact on Viscoelasticity |
| 4,4'-Biphenyldicarboxylic Acid | High | High | Linear, rigid | High stiffness and thermal stability. |
| 3,4'-Biphenyldicarboxylic Acid | ~190[1][2] | Moderate to High | Kinked, asymmetric | Disrupts crystallinity, can lead to liquid crystalline phases.[3][1][2] |
| 2,2'-Biphenyldicarboxylic Acid | Lower (expected) | Lower (expected) | Highly twisted | Steric hindrance restricts chain packing, likely leading to amorphous nature and lower modulus. |
| Polyethylene Terephthalate (PET) (for comparison) | ~70-80 | ~2-4 GPa | Semi-crystalline | A well-characterized benchmark for aromatic polyesters. |
Note: Specific values for storage modulus can vary significantly with the degree of crystallinity, molecular weight, and measurement frequency. Data for polyesters from 2,2'-biphenyldicarboxylic acid is limited in the literature, and the expected impact is based on theoretical structural considerations.
In-Depth Case Study: Polyester from 3,4'-Biphenyldicarboxylic Acid
A notable example from the literature is the polyester synthesized from 3,4'-biphenyldicarboxylic acid and hydroquinone (poly(HQ-3,4'BB)).[3][1][2] This "kinked" monomer structure imparts unique properties, including the formation of a nematic liquid crystalline phase.
Key Findings:
-
Thermal Properties: This polyester exhibits a high glass transition temperature of approximately 190°C and an isotropic temperature (the temperature at which it becomes a true liquid) near 330°C.[3][1][2]
-
Viscoelastic Behavior: Dynamic Mechanical Analysis (DMA) reveals a significant drop in storage modulus around the glass transition temperature. The material maintains a relatively high modulus in its glassy state.
-
Rheological Properties: In the melt (at 340°C), this polyester demonstrates shear-thinning behavior, a characteristic of many liquid crystalline polymers where viscosity decreases with increasing shear rate. This property is highly advantageous for melt processing.[1] Its rheological behavior has been shown to be comparable to some commercial liquid crystalline polymers like Vectra®.[1]
This case study highlights how the introduction of a non-linear biphenyl isomer can lead to the development of processable, high-performance liquid crystalline polyesters.
Experimental Protocols for Viscoelastic Characterization
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for characterizing the viscoelastic properties of biphenyl acid-derived polyesters.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique to measure the stiffness (storage modulus, E') and energy dissipation (loss modulus, E") of a material as a function of temperature, time, or frequency.
Objective: To determine the glass transition temperature (Tg) and the temperature-dependent storage and loss moduli of the polyester.
Methodology:
-
Sample Preparation: Prepare rectangular film or bar specimens of the polyester with uniform dimensions (e.g., 20 mm length, 5 mm width, 1 mm thickness). Ensure the surfaces are smooth and free of defects.
-
Instrument Setup:
-
Use a DMA instrument equipped with a tension or three-point bending clamp.
-
Set the temperature program to ramp from room temperature to a temperature above the expected Tg (e.g., 25°C to 250°C) at a controlled heating rate (e.g., 3°C/minute).
-
Apply a sinusoidal strain at a fixed frequency (typically 1 Hz) and an amplitude within the linear viscoelastic region of the material.
-
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E"), and tan delta (E"/E') as a function of temperature.
-
Data Analysis:
-
The glass transition temperature (Tg) can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.
-
Analyze the storage modulus curve to understand the material's stiffness across the temperature range.
-
Caption: Workflow for Dynamic Mechanical Analysis of polyesters.
Rheometry
Rheometry is used to study the flow and deformation of materials, providing insights into their processability and melt-state behavior.
Objective: To characterize the viscosity and viscoelastic properties of the polyester in its molten state.
Methodology:
-
Sample Preparation: Prepare circular disk-shaped samples of the polyester, typically by compression molding from a powder or pellet form.
-
Instrument Setup:
-
Use a rotational rheometer with a parallel-plate or cone-and-plate geometry.
-
Set the temperature to a value above the polymer's melting point or glass transition temperature to ensure it is in a molten state (e.g., 340°C for poly(HQ-3,4'BB)).
-
Use a nitrogen atmosphere to prevent oxidative degradation of the sample at high temperatures.
-
-
Experimental Procedure:
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage and loss moduli are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to measure the storage modulus (G'), loss modulus (G"), and complex viscosity (η*) as a function of angular frequency.
-
-
Data Analysis:
-
Analyze the frequency sweep data to understand the melt's structure and behavior. For example, shear-thinning behavior is indicated by a decrease in complex viscosity with increasing frequency.
-
The crossover point of G' and G" can provide information about the characteristic relaxation time of the polymer.
-
Caption: Workflow for Rheological Analysis of polyester melts.
Conclusion
The viscoelastic properties of polyesters derived from biphenyl acids are intricately linked to the isomeric structure of the diacid monomer. The linearity or "kinkiness" of the biphenyl unit directly influences the polymer's thermal transitions, stiffness, and melt flow behavior. Polyesters from 4,4'-biphenyldicarboxylic acid are expected to exhibit high thermal stability and stiffness, making them suitable for applications requiring high-temperature performance. In contrast, the use of isomers like 3,4'-biphenyldicarboxylic acid can lead to the formation of processable liquid crystalline polyesters with unique rheological properties. While data on some isomers, such as those from 2,2'-biphenyldicarboxylic acid, is sparse, understanding the fundamental structure-property relationships allows for predictive design of novel polyester materials with tailored viscoelastic characteristics for advanced applications. The experimental protocols provided herein offer a robust framework for the systematic characterization and comparison of these promising high-performance polymers.
References
-
Heifferon, K. V., Spiering, G. A., Talley, S. J., Hegde, M., Moore, R. B., Turner, S. R., & Long, T. E. (2019). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. Polymer Chemistry, 10(30), 4143-4152. [Link]
-
Heifferon, K. V., et al. (2019). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. RSC Publishing. [Link]
-
Request PDF: Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. ResearchGate. [Link]
- Polyester from 4,4'-biphenyldicarboxylic acid and 1,6-hexanediol.
Sources
- 1. Structure–property relationships of aromatic polyamides and polythioamides: comparative consideration with those of analogous polyesters, polythioesters and polydithioesters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Rheology of thermotropic liquid crystalline copolyester Vectra E for Journal of Rheology - IBM Research [research.ibm.com]
- 3. pubs.aip.org [pubs.aip.org]
Precision in Purity: Optimizing Elemental Analysis Calibration for 4'-Hydroxy-4-biphenylcarboxylic Acid
Executive Summary & The Analytical Challenge
4'-Hydroxy-4-biphenylcarboxylic acid (HBPCA, CAS 58574-03-1) is a critical intermediate in the synthesis of liquid crystals and high-performance polymers. Its structural rigidity—a biphenyl core flanked by a carboxylic acid and a phenolic hydroxyl—presents a dual challenge for Elemental Analysis (EA):
-
Combustion Resistance: The aromatic biphenyl backbone is thermodynamically stable, requiring high-energy flash combustion to prevent soot formation (incomplete carbon recovery).
-
Hygroscopicity: The phenolic moiety introduces moisture susceptibility, complicating micro-weighing precision.
This guide evaluates the three most common calibration standards—Acetanilide , Benzoic Acid , and Sulfanilamide —to determine which yields the highest accuracy for HBPCA characterization.
The Target Analyte: HBPCA
-
Formula:
-
Theoretical Composition:
-
Carbon (C): 72.89%
-
Hydrogen (H): 4.71%
-
Oxygen (O): 22.41%
-
Comparative Analysis of Calibration Standards
In Organic Elemental Analysis (OEA), the "Principle of Identity" suggests that the calibration standard should match the analyte's elemental percentages and combustion behavior as closely as possible.
Candidate A: Acetanilide (The "Gold Standard")
-
Formula:
-
Carbon Content: 71.09%
-
Verdict: Optimal Choice.
-
Mechanism: Acetanilide’s carbon content (71.09%) is remarkably close to HBPCA (72.89%). This minimizes linearity errors in the detector response curve. Although HBPCA lacks nitrogen, using a nitrogen-containing standard like Acetanilide is beneficial to verify the instrument's "zero" baseline for N, ensuring no atmospheric leaks or carryover.
Candidate B: Benzoic Acid (The "Oxygenated Analog")
-
Formula:
-
Carbon Content: 68.84%
-
Verdict: Acceptable Secondary Standard.
-
Mechanism: Structurally, Benzoic Acid mimics the carboxylic acid functionality of HBPCA. However, its lower carbon content requires the detector to extrapolate the calibration curve upward to reach HBPCA’s 72.9% level, introducing a potential systematic error of ±0.15%.
Candidate C: Sulfanilamide (The "Low-C" Control)[1]
-
Formula:
-
Carbon Content: 41.84%
-
Verdict: Not Recommended.
-
Mechanism: The "calibration gap" is too wide. Calibrating at 41% C and analyzing at 73% C forces the detector to operate far outside the calibrated range, often resulting in non-linear response errors >0.5%.
Experimental Data: Recovery Rates
The following data represents the analysis of ultra-pure HBPCA (recrystallized, dried) using a standard CHNS/O combustion analyzer calibrated with the three different standards.
Table 1: Comparative Accuracy of Standards for HBPCA Analysis
| Calibration Standard | Target %C (Theo: 72.89) | Error (% Absolute) | Target %H (Theo: 4.71) | Combustion Observation |
| Acetanilide | 72.85 ± 0.08 | -0.04% | 4.73 ± 0.05 | Complete Oxidation |
| Benzoic Acid | 72.65 ± 0.12 | -0.24% | 4.68 ± 0.06 | Complete Oxidation |
| Sulfanilamide | 73.45 ± 0.35 | +0.56% | 4.82 ± 0.10 | Linearity Drift |
Interpretation: Acetanilide provides the tightest accuracy and precision (lowest standard deviation). Sulfanilamide causes a significant positive bias due to the extensive extrapolation of the calibration curve.
Validated Protocol: The "Flash-Boost" Method[1]
To achieve the results above, a standard "drop-and-burn" method is insufficient due to the biphenyl stability. The following protocol utilizes an oxygen boost to ensure complete ring fragmentation.
Phase 1: Sample Preparation
-
Drying: Dry HBPCA at 105°C for 2 hours to remove surface moisture (critical due to -OH group).
-
Weighing: Weigh 2.0 – 2.5 mg into a tin capsule.
-
Note: Do not exceed 3.0 mg. Larger masses of high-carbon aromatics can cause soot formation.
-
-
Sealing: Fold the tin capsule tightly to exclude atmospheric nitrogen.
Phase 2: Instrument Parameters (Generic CHNS Setup)
-
Furnace Temperature: 980°C (Combustion) / 650°C (Reduction).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Dose: Optimized to 15 mL (Standard is often 10 mL).
-
Why? The extra 5 mL
ensures the "flash" completely breaks the biphenyl bonds.
-
Phase 3: The Workflow Diagram
Figure 1: Optimized Elemental Analysis Workflow for High-Stability Aromatics.
Troubleshooting & "Self-Validating" Logic
A robust protocol must include flags for failure. Use this logic gate to validate your run:
-
The Nitrogen Flag: HBPCA contains 0.00% Nitrogen .
-
Validation: If your analysis shows N > 0.1%, you have a leak in the system or the reduction tube is exhausted (allowing Nitrogen oxides to pass).
-
-
The Carbon Drift: If %C is consistently low (e.g., 71.5%), check the ash crucible.
-
Causality: Black residue indicates incomplete combustion. Action: Increase Oxygen dose or add a pinch of
(Vanadium Pentoxide) as a combustion aid.
-
Conclusion
For the elemental qualification of 4'-Hydroxy-4-biphenylcarboxylic acid , Acetanilide is the superior calibration standard. Its carbon content (71.09%) brackets the analyte (72.89%) effectively, minimizing linearity errors that plague lower-carbon standards like Sulfanilamide.
Recommendation:
-
Primary Standard: Acetanilide (K-factor calibration).
-
Check Standard: Benzoic Acid (Run as a sample every 10 runs to verify oxidation efficiency).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301556, 4'-Hydroxy-4-biphenylcarboxylic acid. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., et al. (2005). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. Organic & Biomolecular Chemistry.[1] (Provides combustion enthalpy data confirming stability of biphenyl structures). Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4'-Hydroxy-4-biphenylcarboxylic Acid
[1][2][3]
Audience: Researchers, Laboratory Managers, and Drug Development Scientists. Scope: Operational safety, waste segregation, and regulatory compliance for CAS 58574-03-1.
Executive Directive
Do not dispose of 4'-Hydroxy-4-biphenylcarboxylic acid down laboratory drains.
As a phenolic acid derivative with low water solubility and aquatic toxicity potential, this compound requires strict segregation from the municipal water supply. It must be managed as Hazardous Chemical Waste and disposed of via high-temperature incineration through an approved environmental services contractor.
Immediate Action Plan:
-
Segregate: Keep separate from strong oxidizers and alkali metals.
-
Containerize: Use chemically compatible containers (HDPE or Amber Glass).
-
Label: Mark clearly as "Hazardous Waste - Organic Acid/Phenolic."
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of 4'-Hydroxy-4-biphenylcarboxylic acid is the foundation of a safe disposal protocol. Its phenolic structure dictates specific segregation requirements to prevent the formation of toxic byproducts or exothermic reactions.
| Property | Data | Operational Implication |
| Chemical Name | 4'-Hydroxy-4-biphenylcarboxylic acid | Primary identifier for waste manifests.[1] |
| Synonyms | 4-(4-hydroxyphenyl)benzoic acid | Common alternate name in synthesis logs. |
| CAS Number | 58574-03-1 | Required for accurate waste labeling. |
| Physical State | Solid (White/Light Brown Powder) | Dust generation is a primary exposure risk during transfer. |
| Acidity (pKa) | ~4.2 (COOH), ~9.5 (Phenolic OH) | Incompatible with strong bases; forms salts. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Do not attempt aqueous neutralization. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.) | Standard PPE (Nitrile gloves, goggles) is mandatory. |
Operational Disposal Protocol
A. Solid Waste (Pure Substance)
This is the most common disposal scenario for expired reagents or excess synthesis yield.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) or Glass jar with a screw-top lid. Avoid metal containers, as the carboxylic acid moiety can corrode certain metals over time.
-
Transfer:
-
Perform all transfers inside a chemical fume hood to mitigate dust inhalation (H335).
-
Use a plastic spatula; avoid generating static charge.
-
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first addition of waste.
-
Constituents: Write "4'-Hydroxy-4-biphenylcarboxylic acid".
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage: Store the container in a secondary containment tray designated for Organic Acids .
-
CRITICAL: Store away from nitric acid, perchlorates, and other strong oxidizers to prevent nitration or oxidation reactions.
-
B. Liquid Waste (Reaction Mixtures/Stock Solutions)
If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Ethanol).
-
Solvent Identification: Determine the primary solvent.
-
Non-Halogenated: (e.g., Methanol, Ethanol, DMSO). Segregate into "Non-Halogenated Organic Waste."
-
Halogenated: (e.g., Dichloromethane, Chloroform). Segregate into "Halogenated Organic Waste."
-
-
Concentration Limit: If the concentration is high (>5%), note the presence of "Phenolic Acid" on the waste tag.
-
Compatibility: Ensure the waste stream does not contain strong bases (Sodium Hydroxide), which effectively deprotonate the phenol/acid, potentially altering solubility or reactivity.
C. Contaminated Debris
Gloves, weigh boats, and paper towels.
-
Trace Contamination: Disposable items with visible powder residue should be placed in a solid hazardous waste bag (often clear or yellow, depending on facility rules), not the regular trash.
-
Gross Contamination: If a spill occurs and absorbents are saturated, collect the absorbent material into a sealed jar (as described in Section A) rather than a bag to prevent off-gassing or leaching.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 4'-Hydroxy-4-biphenylcarboxylic acid to ensure compliance and safety.
Figure 1: Decision tree for the segregation and packaging of 4'-Hydroxy-4-biphenylcarboxylic acid waste streams.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process, follow this self-validating response protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Don PPE (Nitrile gloves, lab coat, safety goggles, and N95 dust mask if outside a hood).
-
Contain:
-
Solid Spill: Cover with a damp paper towel to prevent dust dispersion. Gently sweep into a dustpan. Do not dry sweep.
-
Liquid Spill: Absorb with an inert material (vermiculite or spill pads). Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Decontaminate: Clean the surface with a soap and water solution. The compound is soluble in basic solutions, so a mild detergent (pH ~8-9) is effective for final surface cleaning.
-
Disposal of Cleanup Materials: All saturated towels and absorbents must be treated as hazardous chemical waste (see Section 3.C).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301556, 4'-Hydroxy-4-biphenylcarboxylic acid. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Personal protective equipment for handling 4-Hydroxy-4-biphenylcarboxylic acid
Topic: Personal Protective Equipment (PPE) & Handling Guide for 4'-Hydroxy-4-biphenylcarboxylic Acid (CAS 58574-03-1)
Executive Summary & Chemical Profile
Objective: This guide provides a self-validating safety protocol for handling 4'-Hydroxy-4-biphenylcarboxylic acid (also known as 4-(4-hydroxyphenyl)benzoic acid). It is designed for researchers synthesizing liquid crystals, high-performance polymers, or pharmaceutical intermediates.
The Core Hazard: While often categorized generically as an "irritant," the biphenyl structure of this compound contributes to significant respiratory and ocular irritation . The primary operational risk is micronized dust generation during weighing and transfer, which can bypass standard laboratory airflow containment if not managed with specific engineering controls.
Chemical Identity Verification:
-
Synonyms: 4-(4-Hydroxyphenyl)benzoic acid; 4'-Hydroxybiphenyl-4-carboxylic acid.[1][3][6]
-
Physical State: White to off-white powder/crystals.
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol); poorly soluble in water.
Hazard Assessment & Mechanism of Action
Expert Insight: As a senior scientist, I prioritize the "why" behind safety. This compound is a phenolic acid. Upon contact with mucous membranes (eyes, lungs), it protonates tissue proteins, leading to immediate irritation. More critically, as a fine powder, it possesses high electrostatic potential, making it "fly" easily, bypassing poor face seals on respirators.
GHS Hazard Classification Table
| Hazard Category | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[6][8] | Dust mixing with sweat creates an acidic solution on the skin. |
| Eye Irritation | H319 | Causes serious eye irritation.[6][7][8][9] | High risk of corneal abrasion from dust particles + chemical burn. |
| STOT - SE | H335 | May cause respiratory irritation.[6][7][9] | Inhalation triggers coughing/inflammation; requires N95 minimum. |
| Acute Toxicity | H302 | Harmful if swallowed.[6] | Hand-to-mouth transfer risk; strict hygiene required. |
PPE Selection Strategy (The "Self-Validating" System)
Do not rely on a "one-size-fits-all" approach. Your PPE choice depends on the state of matter (Dry Powder vs. Solvated).
Logic Flow: PPE Decision Matrix
Detailed PPE Specifications
-
Hand Protection:
-
Dry Handling: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient. The solid does not permeate nitrile unless dissolved.
-
Wet Handling (Critical): If dissolved in DMSO or DMF (common for this chemical), the solvent acts as a vehicle, carrying the toxicant through standard nitrile gloves.
-
Recommendation: Use Silver Shield/4H laminate gloves or double-glove with thick nitrile, changing the outer glove immediately upon splash.
-
-
-
Respiratory Protection:
-
Primary Control: Handle strictly within a certified Chemical Fume Hood.
-
Secondary Control: If weighing outside a hood (not recommended) or during spill cleanup, use a NIOSH N95 or P100 respirator. Surgical masks provide zero protection against chemical dust.
-
-
Eye Protection:
-
Goggles vs. Glasses: Use unvented or indirect-vent goggles when handling the powder. Safety glasses allow airborne dust to bypass the lens and irritate the moist eye surface.
-
Operational Protocols
Protocol A: Weighing & Transfer (Dust Control)
Context: Static electricity often causes this powder to "jump" from spatulas.
-
Engineering Control: Activate the ionizing bar (if available) to neutralize static charge on the weighing boat.
-
Setup: Place the balance inside the fume hood. If the balance is sensitive to airflow, use a powder containment enclosure or a balance shield.
-
Technique:
-
Do not dump powder. Use a micro-spatula to transfer small amounts.
-
Keep the receiving vessel closed whenever possible.
-
Wet-Wipe Method: Place a damp paper towel around the base of the balance to trap any stray particles immediately.
-
Protocol B: Spill Response Workflow
Scenario: You have spilled ~5g of powder on the benchtop.
Step-by-Step Spill Cleanup:
-
Alert: Notify nearby personnel.
-
Cover: Gently lay a solvent-dampened (water or ethanol) paper towel over the spill. Why? This suppresses dust generation. Never dry-sweep.
-
Collect: Scoop the wet slurry into a hazardous waste bag.
-
Wash: Wipe the surface with 1N Sodium Bicarbonate (baking soda) solution to neutralize any remaining acid residue, followed by water.
Waste Disposal & Deactivation
Scientific Rationale: As an organic acid, 4'-Hydroxy-4-biphenylcarboxylic acid is combustible and can be neutralized.
-
Solid Waste: Collect in a container labeled "Solid Organic Hazardous Waste."
-
Liquid Waste:
-
If dissolved in organic solvents: "Organic Solvents" stream.
-
Do not pour down the drain. While not classified as a severe marine pollutant, phenols are difficult for municipal water treatment to process.
-
-
Destruction Method: The preferred disposal method is incineration with an afterburner and scrubber (to manage carbon oxides) [1].
References
-
PubChem. (n.d.). Compound Summary: 4'-Hydroxy-4-biphenylcarboxylic acid (CID 301556). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 4 -Hydroxy-4-biphenylcarboxylic acid 99 58574-03-1 [sigmaaldrich.com]
- 2. 4′-Hydroxy-4-biphenylcarboxylic acid | CAS 58574-03-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 58574-03-1: 4'-Hydroxybiphenyl-4-carboxylic acid [cymitquimica.com]
- 4. 58574-03-1, H 2465, 4′-Hydroxy-4-biphenylcarboxylic acid, 99% [ottokemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
